Cas no 388061-72-1 (3-((Trimethylsilyl)ethynyl)phenol)
3-((Trimethylsilyl)ethynyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 3-((Trimethylsilyl)ethynyl)phenol
- 3-[2-(trimethylsilyl)ethynyl]Phenol
- 3-(2-(trimethylsilyl)ethynyl)phenol
- 3-[(trimethylsilyl)ethynyl]phenol
- 3-[2-(trimethylsilylethynyl)]phenol
- 3-TMSE-phenol
- AK101942
- ANW-62527
- CTK8B9439
- QC-1073
- SureCN79116
- SCHEMBL79116
- QCYIWHFDINMVLE-UHFFFAOYSA-N
- 3-(2-trimethylsilylethynyl)phenol
- DA-17951
- C78181
- DTXSID00622362
- 388061-72-1
-
- MDL: MFCD19443192
- Inchi: 1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3
- InChI Key: QCYIWHFDINMVLE-UHFFFAOYSA-N
- SMILES: [Si](C#CC1C=CC=C(C=1)O)(C)(C)C
Computed Properties
- Exact Mass: 190.08142
- Monoisotopic Mass: 190.081391600g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
3-((Trimethylsilyl)ethynyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146621-1g |
3-((Trimethylsilyl)ethynyl)phenol |
388061-72-1 | 95% | 1g |
$621.72 | 2023-09-02 | |
| TRC | T072965-50mg |
3-((Trimethylsilyl)ethynyl)phenol |
388061-72-1 | 50mg |
$ 510.00 | 2022-06-03 | ||
| TRC | T072965-100mg |
3-((Trimethylsilyl)ethynyl)phenol |
388061-72-1 | 100mg |
$ 850.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52370-0.5g |
3-((Trimethylsilyl)ethynyl)phenol |
388061-72-1 | 97% | 0.5g |
¥829.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52370-1g |
3-((Trimethylsilyl)ethynyl)phenol |
388061-72-1 | 97% | 1g |
¥1209.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52370-5g |
3-((Trimethylsilyl)ethynyl)phenol |
388061-72-1 | 97% | 5g |
¥3679.0 | 2024-07-18 | |
| A2B Chem LLC | AG13807-500mg |
3-(2-(triMethylsilyl)ethynyl)phenol |
388061-72-1 | 97% | 500mg |
$102.00 | 2024-04-20 | |
| A2B Chem LLC | AG13807-1g |
3-(2-(triMethylsilyl)ethynyl)phenol |
388061-72-1 | 97% | 1g |
$144.00 | 2024-04-20 | |
| A2B Chem LLC | AG13807-5g |
3-(2-(triMethylsilyl)ethynyl)phenol |
388061-72-1 | 97% | 5g |
$419.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075677-1g |
3-((trimethylsilyl)ethynyl)phenol |
388061-72-1 | 98% | 1g |
¥1852.00 | 2024-05-15 |
3-((Trimethylsilyl)ethynyl)phenol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-((Trimethylsilyl)ethynyl)phenol
Introduction to 3-((Trimethylsilyl)ethynyl)phenol (CAS No. 388061-72-1)
3-((Trimethylsilyl)ethynyl)phenol, identified by its Chemical Abstracts Service (CAS) number 388061-72-1, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of phenolic derivatives, characterized by the presence of a phenol group and an ethynyl substituent further functionalized with a trimethylsilyl (TMS) group. The unique structural features of this molecule make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.
The trimethylsilyl (TMS) group in 3-((Trimethylsilyl)ethynyl)phenol plays a crucial role in enhancing the stability and reactivity of the molecule. The TMS moiety is widely employed in organic synthesis due to its ability to protect functional groups from unwanted reactions, such as oxidation or hydrolysis. This protective effect is particularly useful in multi-step synthetic pathways where selective reactions are required. Additionally, the ethynyl group introduces a reactive site for further functionalization, enabling the construction of more intricate molecular architectures.
The phenol core of 3-((Trimethylsilyl)ethynyl)phenol contributes to its potential biological activity. Phenols are well-known for their antioxidant properties and have been extensively studied for their role in various pharmacological applications. The presence of an ethynyl group at the para position relative to the phenol ring enhances the molecule's ability to participate in π-stacking interactions and other non-covalent binding events, which are critical for drug-receptor interactions.
Recent advancements in pharmaceutical research have highlighted the importance of 3-((Trimethylsilyl)ethynyl)phenol as a building block for drug discovery. Its structural motif has been incorporated into various lead compounds targeting different therapeutic areas, including oncology, neurology, and anti-inflammatory diseases. The compound's versatility allows for modifications at multiple positions, enabling researchers to fine-tune its properties for specific biological activities.
In the realm of synthetic methodologies, 3-((Trimethylsilyl)ethynyl)phenol has been utilized in cross-coupling reactions, such as Sonogashira couplings, which are pivotal for constructing carbon-carbon bonds in drug molecules. The TMS-protected ethynyl group provides excellent compatibility with palladium-catalyzed reactions, facilitating the introduction of aryl or vinyl groups at desired positions. This capability has been leveraged in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents.
Moreover, the compound's stability under various reaction conditions makes it an attractive candidate for large-scale synthesis. The TMS group not only protects the ethynyl functionality but also improves solubility and handling characteristics, which are essential for industrial applications. This stability has been exploited in flow chemistry systems, where precise control over reaction parameters is required to achieve high yields and purity.
From a medicinal chemistry perspective, 3-((Trimethylsilyl)ethynyl)phenol offers a unique scaffold for designing molecules with enhanced binding affinity and selectivity. The combination of a phenol ring and an ethynyl substituent provides multiple interaction points with biological targets. For instance, studies have demonstrated its potential as a ligand for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to modify both the phenol and ethynyl moieties allows for systematic exploration of structure-activity relationships (SAR), leading to optimized drug candidates.
The use of computational chemistry techniques has further elucidated the properties of 3-((Trimethylsilyl)ethynyl)phenol. Molecular modeling studies have revealed insights into its binding mode with biological targets, providing a rational basis for designing next-generation compounds. These computational approaches complement experimental efforts by predicting potential interactions and optimizing molecular structures before synthetic implementation.
In conclusion, 3-((Trimethylsilyl)ethynyl)phenol (CAS No. 388061-72-1) is a versatile and valuable compound in modern chemical synthesis and pharmaceutical research. Its unique structural features enable diverse applications in drug development, from serving as an intermediate in multi-step syntheses to acting as a lead compound itself. The ongoing exploration of its potential applications underscores its significance in advancing therapeutic strategies across multiple disease areas.
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